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MELAGATRAN

Cat. No.: B1170747
CAS No.: 162694-63-5
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Description

Evolution of Anticoagulant Therapies: Rationale for Direct Thrombin Inhibition Research

For decades, the mainstays of anticoagulant therapy were heparins and vitamin K antagonists like warfarin. nih.gov While effective, these agents possess significant limitations that spurred the search for novel anticoagulants. nih.gov Heparins require parenteral administration and are associated with a risk of heparin-induced thrombocytopenia. medchemexpress.com Vitamin K antagonists have a narrow therapeutic window, numerous food and drug interactions, and require frequent monitoring of the international normalized ratio (INR) to ensure safety and efficacy. nih.govmedchemexpress.com

These challenges highlighted the need for anticoagulants with a more predictable and stable pharmacokinetic and pharmacodynamic profile. nih.govmssm.edu Researchers turned their attention to directly targeting key enzymes in the coagulation cascade. medchemexpress.com Thrombin (Factor IIa) became a prime target due to its central role in thrombosis; it catalyzes the conversion of fibrinogen to fibrin (B1330869), activates platelets, and amplifies its own generation through feedback loops. nih.govthieme-connect.comresearchgate.net The development of direct thrombin inhibitors (DTIs) represented a significant evolution in anticoagulant therapy, offering the potential for more targeted and predictable anticoagulation without the need for routine monitoring. nih.govnih.gov The journey towards DTIs was significantly advanced by progress in molecular biology and genetic engineering, which facilitated the production of recombinant hirudin, a naturally occurring DTI from leeches, and provided a deeper understanding of thrombin's structure and function. nih.govnih.gov

Historical Context of this compound's Discovery and Pre-clinical Development

This compound (B23205) was synthetically developed by AstraZeneca as a direct result of a targeted drug design program. researchgate.net It is the active form of the prodrug xithis compound (B1683401), which was the first oral direct thrombin inhibitor to enter clinical trials. nih.govnih.gov The development of this compound was based on the structure of Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP), an early synthetic thrombin inhibitor. nih.gov

Preclinical research demonstrated that this compound is a potent, competitive, and reversible inhibitor of thrombin. nih.gov A key finding from these early studies was that this compound effectively inhibits both free (circulating) and clot-bound thrombin, a potential advantage over indirect inhibitors like heparin. nih.govthieme-connect.comnih.gov In vitro studies established its high affinity and selectivity for thrombin. caymanchem.com Subsequent in vivo studies in various animal models confirmed its antithrombotic effects. caymanchem.com

Preclinical Research Findings

The preclinical evaluation of this compound provided a comprehensive understanding of its mechanism of action and pharmacological properties.

Mechanism of Action

This compound exerts its anticoagulant effect by directly binding to the active site of the thrombin molecule. nih.govnih.govthieme-connect.com This binding is competitive and reversible, and unlike heparins, does not require a cofactor such as antithrombin. nih.govnih.gov By occupying the active site, this compound prevents thrombin from interacting with its substrates, thereby inhibiting the conversion of fibrinogen to fibrin and blocking thrombin-mediated platelet activation. nih.govnih.gov

PropertyDescriptionReference
Target Thrombin (Factor IIa) nih.govnih.gov
Binding Direct, competitive, and reversible nih.gov
Cofactor Requirement None (Antithrombin-independent) nih.govnih.gov
Effect Inhibition of free and clot-bound thrombin nih.govthieme-connect.com

In Vitro Studies

A series of in vitro experiments were conducted to quantify the inhibitory activity and selectivity of this compound. These studies consistently demonstrated its high potency against thrombin.

ParameterValueDetailsReference
Ki (Inhibition Constant) for Thrombin 2 nM caymanchem.com
IC50 (Thrombin-induced Platelet Aggregation) 1.9 nMIn isolated washed human platelets. caymanchem.com
ETP IC50 (Endogenous Thrombin Potential) 0.44 µmol/LIn human platelet-poor plasma. nih.gov

Studies also confirmed the selectivity of this compound for thrombin over other related serine proteases, although it did show some activity against trypsin. caymanchem.com Furthermore, research in umbilical cord and adult plasma demonstrated that this compound's anticoagulant activity is independent of antithrombin levels, which can be lower in certain populations like neonates. nih.gov

In Vivo Preclinical Studies

Animal models were crucial in evaluating the antithrombotic efficacy of this compound. In a rat model of venous thrombosis, this compound demonstrated a dose-dependent reduction in thrombus weight. caymanchem.com

Study TypeAnimal ModelKey FindingReference
Venous Thrombosis RatED50 for decreasing thrombus dry weight = 16 µg/kg. caymanchem.com
Ischemic Stroke RatThis compound (5 µmol/kg per hour) reduced brain infarct volume and increased blood reperfusion. caymanchem.com

These preclinical findings established a strong scientific foundation for the clinical development of this compound's oral prodrug, xithis compound, as a novel anticoagulant.

Properties

CAS No.

162694-63-5

Molecular Formula

C9H14O3S

Origin of Product

United States

Molecular and Cellular Mechanisms of Thrombin Inhibition by Melagatran

Direct and Reversible Engagement with Thrombin

Melagatran's interaction with thrombin is characterized by its direct binding to the enzyme's active site, a process that does not necessitate the presence of any co-factors. nih.govresearchgate.net This direct engagement leads to a rapid onset of its anticoagulant effect. mja.com.au

This compound (B23205) binds to the active site of human α-thrombin in a potent, rapidly binding, competitive, and reversible manner. tandfonline.commja.com.auresearchgate.net X-ray crystallography studies have elucidated the specific binding mode of this compound within the thrombin active site. This binding prevents thrombin from interacting with its substrates, thereby inhibiting its enzymatic activity. scispace.com

The kinetics of this interaction have been characterized using various techniques, including stopped-flow spectrophotometry and surface plasmon resonance. These studies have determined the association and dissociation rate constants, providing a quantitative understanding of the binding dynamics. The binding of this compound to thrombin is a rapid process, and the resulting thrombin-melagatran complex has a relatively short half-life, reflecting the reversible nature of the inhibition. tandfonline.com

InhibitorKi (μM)kon (M-1s-1)koff (s-1)
This compound 0.0021.2 x 10^70.024
Inogatran 0.0040.8 x 10^70.032
Dabigatran (B194492) 0.0090.6 x 10^70.054

A summary of kinetic parameters for thrombin inhibitors.

Thermodynamic analyses have revealed that the binding of this compound to thrombin is an enthalpy-driven process. nih.gov This suggests that hydrogen bonding plays a significant role in the formation of the inhibitor-enzyme complex. nih.gov

A key feature of this compound is its ability to inhibit both soluble (free) thrombin in the circulation and thrombin that is bound to fibrin (B1330869) clots. nih.govnih.govthieme-connect.comresearchgate.netnih.gov This is a significant advantage over indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin. thieme-connect.comnih.gov The ability to inhibit clot-bound thrombin is crucial for limiting the growth of existing thrombi. thieme-connect.com Studies have shown that this compound is similarly effective in inhibiting both forms of thrombin. thieme-connect.comthieme-connect.com

Impact on the Coagulation Cascade Beyond Thrombin Generation

By directly inhibiting thrombin, this compound effectively disrupts key events in the coagulation cascade that are dependent on thrombin's enzymatic activity. nih.govtandfonline.commja.com.au

One of the primary functions of thrombin is to cleave fibrinogen, leading to the formation of fibrin monomers that subsequently polymerize to form a stable fibrin clot. mja.com.aunih.gov this compound directly blocks this crucial step by occupying the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin. nih.govtandfonline.commja.com.au This action is a central component of its anticoagulant effect.

BiomarkerIC50 (μmol/l)
Prothrombin fragment 1+2 (F1+2) 0.376
Thrombin-antithrombin complex (TAT) 0.163
β-thromboglobulin (β-TG) 0.115

Concentration-response relationships for this compound on biomarkers of thrombin generation and platelet activation. jacc.org

Influence on Platelet Function

Inhibition of Thrombin-Induced Platelet Activation and Aggregation

This compound, the active form of the oral prodrug xithis compound (B1683401), is a direct thrombin inhibitor that effectively hinders thrombin-induced platelet activation and aggregation. thieme-connect.comnih.govresearchgate.netresearchgate.net This inhibition is concentration-dependent, as demonstrated in multiple in vitro and ex vivo studies. tandfonline.comnih.govscispace.com The primary mechanism involves this compound binding directly and competitively to the active site of thrombin, which prevents thrombin from interacting with its substrates on platelets. thieme-connect.comnih.gov This action effectively blocks one of the key pathways leading to platelet aggregation and thrombus formation. nih.gov

Table 1: Inhibitory Concentrations of this compound

Parameter Inhibited Process IC50 Value (μmol/l) Source
Platelet Aggregation Thrombin-Induced Aggregation 0.002 thieme-connect.com
β-Thromboglobulin (β-TG) Platelet Activation 0.115 jacc.org
Thrombin-Antithrombin (TAT) Thrombin Generation 0.163 jacc.org
Prothrombin Fragment 1+2 (F1+2) Thrombin Generation 0.376 jacc.org

Involvement of Protease-Activated Receptors (PAR-1, PAR-4) and Glycoprotein Ib Pathways

Thrombin activates human platelets primarily through the cleavage of two protease-activated receptors (PARs), PAR-1 and PAR-4, and by interacting with the Glycoprotein Ibα (GPIbα) component of the GPIb-IX-V complex. nih.govdiva-portal.orgnih.gov PAR-1 is a high-affinity receptor for thrombin, while PAR-4 is a low-affinity receptor. frontiersin.org

This compound's inhibitory effect on platelet activation is intricately linked to these pathways. Studies indicate that this compound is a particularly potent inhibitor of a PAR-1-independent component of platelet activation. nih.govdiva-portal.org While all direct and indirect thrombin inhibitors block thrombin-induced platelet activation and PAR-1 cleavage in a concentration-dependent manner, reversible direct inhibitors like this compound are more potent inhibitors of general platelet activation (measured by P-selectin up-regulation) than of specific PAR-1 cleavage. nih.govdiva-portal.org This suggests that this compound's primary action is not simply preventing the initial cleavage of the high-affinity PAR-1 receptor but rather inhibiting another crucial, PAR-1-independent activation pathway. nih.govdiva-portal.org

The interaction between thrombin and GPIbα serves as a cofactor for PAR-1 activation but not for PAR-4. nih.gov this compound's effects on platelet activation appear to involve the inhibition of thrombin bound to Glycoprotein Ib as well as the activation of both PAR-1 and PAR-4. tandfonline.comnih.gov However, given that this compound strongly inhibits platelet activation beyond what can be attributed to PAR-1 cleavage alone, its impact on the PAR-4 pathway and other GPIb-mediated events is significant. nih.govdiva-portal.org By directly inhibiting the thrombin enzyme, this compound prevents it from effectively activating both high- and low-affinity receptors and from engaging with the GPIbα cofactor, thus comprehensively suppressing platelet responses. nih.govnih.gov

Interaction with the Fibrinolytic System

This compound has been shown to enhance endogenous fibrinolysis, the body's natural process for dissolving blood clots. tandfonline.comnih.govscispace.com This profibrinolytic effect occurs without any direct inhibitory action on key components of the fibrinolytic system, such as tissue plasminogen activator (t-PA). tandfonline.comnih.govscispace.com Instead, the augmentation of fibrinolysis is an indirect consequence of this compound's primary mechanism of action: direct thrombin inhibition. tandfonline.comnih.gov

Augmentation of Endogenous Fibrinolysis through Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Modulation

The principal mechanism by which this compound enhances fibrinolysis is through its inhibition of the thrombin-mediated activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as pro-carboxypeptidase U. tandfonline.comnih.govscispace.com TAFI is a crucial link between the coagulation and fibrinolytic systems. mdpi.comtandfonline.com When activated by thrombin (most efficiently by the thrombin-thrombomodulin complex), TAFI becomes a potent inhibitor of fibrinolysis (TAFIa). mdpi.comtandfonline.com TAFIa works by removing C-terminal lysine (B10760008) residues from partially degraded fibrin, which are essential binding sites for plasminogen and t-PA, thereby slowing down clot lysis. mdpi.com

By directly inhibiting thrombin, this compound prevents the conversion of TAFI to its active form, TAFIa. tandfonline.comnih.gov This reduction in TAFIa generation allows the fibrinolytic process to proceed more efficiently, leading to faster clot dissolution. nih.gov Comparative studies have shown that this compound is more effective at promoting fibrinolysis than unfractionated heparin, particularly in platelet-rich clots. nih.gov This is because the presence of platelets significantly reduces the ability of heparin to inhibit thrombin and subsequent TAFIa generation, a limitation not observed with this compound. nih.gov

Table 2: Comparative Profibrinolytic Activity of this compound and Heparin in Platelet-Poor and Platelet-Rich Clots

Clot Type Anticoagulant Effect on Lysis Time Mechanism Source
Platelet-Poor Plasma (PPP) This compound Concentration-dependent shortening Inhibition of TAFIa generation nih.gov
Platelet-Poor Plasma (PPP) Heparin Concentration-dependent shortening Inhibition of TAFIa generation nih.gov
Platelet-Rich Plasma (PRP) This compound Fibrinolytic activity comparable to PPP Effective inhibition of TAFIa generation nih.gov
Platelet-Rich Plasma (PRP) Heparin Modest reduction only at high concentrations Reduced ability to inhibit thrombin and TAFIa generation in the presence of platelets nih.gov

Synthetic Strategies and Structure Activity Relationships of Melagatran

Chemical Synthesis Methodologies for Melagatran (B23205) and its Precursors

The synthesis of this compound, a complex dipeptide-like molecule, requires a multi-step approach. A key challenge in its preparation is the efficient synthesis of its core building blocks, particularly the key intermediate 4-aminomethylbenzamidine. tandfonline.com An efficient production process has been developed that allows for the synthesis of this compound from its ester prodrug, xithis compound (B1683401), through chemical hydrolysis and reduction steps, offering a cost-effective and convenient route. google.com

An early method involved the use of a potentially explosive azido (B1232118) derivative, and the purification process to remove byproducts like triphenylphosphine (B44618) oxide was challenging. tandfonline.com To overcome these issues, an improved, industrially suitable pathway was developed. This route relies on the preparation of an N-hydroxyimino intermediate from 4-cyanobenzyl bromide. tandfonline.comtandfonline.com

A more refined, multi-step synthesis for a protected form of 4-aminomethylbenzamidine dihydrochloride (B599025) has been reported with a total yield of 35%, starting from 4-cyanobenzyl bromide. tandfonline.com This pathway avoids hazardous reagents and allows for the preparation of the intermediate on a multigram scale. tandfonline.comtandfonline.com The key steps in one such reported synthesis are outlined below:

StepReactantsReagentsProductYield
14-Cyanobenzyl azideH₂, 10% Pd-C, Methanol-Chloroform4-Aminomethylbenzamidine90%
24-AminomethylbenzamidineEt₃N, (Boc)₂O, H₂O, THFBoc-protected benzylamine-
3Boc-protected benzylamineBenzyl chloroformate, NaOH, H₂O-THFFully protected benzamidine (B55565)61% (for 2 steps)
4Fully protected benzamidineGaseous HCl, Anhydrous Ethyl Acetate (B1210297)4-Aminomethylbenzamidine dihydrochloride100%
Data derived from research on the large-scale preparation of protected 4-aminomethylbenzamidine. tandfonline.com

A patented process describes the production of this compound directly from its alkyl ester derivatives, such as xithis compound. google.com This ex-vivo process involves two main chemical transformations: hydrolysis of the ester group followed by reduction of the hydroxyamidine (amidoxime) functionality. caymanchem.comgoogle.com

The hydrolysis step, which converts the ethyl ester of xithis compound to a carboxylic acid intermediate (hydroxy-melagatran), can be performed under basic conditions using an alkali metal hydroxide (B78521) like sodium hydroxide. google.com The reaction is typically carried out at temperatures between 15°C and 50°C. google.com Following the hydrolysis, the intermediate is reduced to form this compound. This method provides a more efficient and higher-purity route to this compound compared to a total synthesis approach. google.com

Prodrug Design and Bioconversion: Xithis compound as an Oral Delivery System

The clinical utility of this compound was initially hampered by its poor oral absorption. nih.govresearchgate.net This led to the development of xithis compound, a double prodrug designed to enhance oral bioavailability. researchgate.net

This compound itself exhibits very low and variable oral bioavailability, estimated at only 3-7%. researchgate.net This poor absorption is due to its chemical structure; it contains both a strongly basic benzamidine group (pKa 11.5) and an acidic carboxylic group (pKa 2.0). researchgate.net At physiological pH in the gut, these groups are ionized, making the molecule a charged zwitterion that cannot easily pass through the lipophilic intestinal membrane. researchgate.netbioline.org.br

To overcome this, xithis compound was designed by masking these two charged groups. The carboxylic acid was converted to an ethyl ester, and the basic amidine was modified into a less basic N-hydroxyamidine (amidoxime). researchgate.netnih.gov These modifications render xithis compound uncharged at intestinal pH and significantly increase its lipophilicity, allowing it to be absorbed much more effectively after oral administration. researchgate.net This prodrug strategy successfully increased the oral bioavailability to a more predictable and clinically useful level of approximately 20%. nih.govresearchgate.net

PropertyThis compound (Active Drug)Xithis compound (Prodrug)
Oral Bioavailability 3-7% researchgate.net~20% nih.govresearchgate.net
Key Functional Groups Carboxylic acid, Amidine researchgate.netEthyl ester, N-hydroxyamidine researchgate.netnih.gov
Charge at Intestinal pH Charged (Zwitterion) researchgate.netUncharged researchgate.netbioline.org.br
Lipophilicity Low researchgate.netHigh (170 times greater than this compound) researchgate.net
Thrombin Inhibition Potent, direct inhibitor caymanchem.comIneffective (~1% potency of this compound) diva-portal.org

Once absorbed, xithis compound undergoes rapid and extensive bioconversion in the body to release the active drug, this compound. researchgate.netebi.ac.uk This transformation proceeds via two main intermediate metabolites: ethyl-melagatran and hydroxy-melagatran. diva-portal.orgnih.gov

The bioconversion involves two key enzymatic steps:

Ester Hydrolysis: The ethyl ester group is cleaved by esterase enzymes to form a free carboxylic acid. This step can convert xithis compound to hydroxy-melagatran or ethyl-melagatran to this compound. bocsci.comresearchgate.net

Reduction (Dehydroxylation): The N-hydroxyamidine (amidoxime) group is reduced to the active amidine functionality. nih.govbocsci.com This step can convert xithis compound to ethyl-melagatran or hydroxy-melagatran to this compound. diva-portal.org

This metabolic activation occurs in various tissues, including the liver, kidney, and intestinal membrane. nih.govresearchgate.net In vitro studies have shown that the enzymatic activity is present in microsomal and mitochondrial preparations of these organs. researchgate.netnih.gov While the precise enzymes are not fully elucidated, one system identified in pig liver microsomes capable of reducing the N-hydroxylated structure consists of cytochrome b5 and NADH-cytochrome b5 reductase. researchgate.netnih.gov Notably, major cytochrome P450 (CYP) enzymes are not significantly involved in the bioconversion of xithis compound, which minimizes the potential for certain drug-drug interactions. nih.govnih.govebi.ac.uk

Structure-Activity Relationship (SAR) Analyses

The design of this compound and other direct thrombin inhibitors is based on understanding the interactions between the inhibitor and the active site of the thrombin enzyme. acs.org Thrombin's active site has distinct pockets (S1, S2, etc.) that accommodate the corresponding residues (P1, P2, etc.) of its substrates. acs.org this compound was designed as a peptidomimetic to fit into these pockets with high affinity and specificity. tandfonline.com

The positively charged benzamidine group of this compound is a key structural feature, designed to mimic the side chain of arginine and bind tightly within the S1 specificity pocket of thrombin, which contains an aspartic acid residue. nih.govtandfonline.com

Studies on analogues of this compound have provided insights into the SAR, particularly concerning the P3 side chain. In one study, the cyclohexylglycine (Cgl) residue at the P3 position of this compound was modified to investigate the impact on binding kinetics and thermodynamics. researchgate.net

The findings from this research are summarized below:

P3 Side Chain AnalogueChange in Affinity (vs. This compound)Key Thermodynamic Driver
This compound (Cyclohexyl) BaselineEnthalpy-driven
Analogue 2 (Cyclopentyl) Lower affinityEnthalpy-driven
Analogue 3 (Cyclobutyl) Lower affinityEnthalpy-driven
Analogue 4 (Phenyl) Similar affinityEntropy-driven
Analogue 5 (Cycloheptyl) Higher affinityEnthalpy-driven
Data derived from a study on structural-kinetic and structural-thermodynamic relationships of thrombin inhibitors. researchgate.net

Preclinical Pharmacological Profile of Melagatran

Pharmacodynamics in In Vitro and Ex Vivo Models

The pharmacodynamic effects of melagatran (B23205) have been demonstrated through its direct interaction with thrombin and its subsequent impact on blood coagulation parameters in controlled laboratory settings.

This compound exhibits high affinity and potent inhibition of human α-thrombin. The inhibitory constant (Ki) for this compound against thrombin is approximately 2 nM. This strong binding affinity underscores its efficacy as a direct thrombin inhibitor. In comparison, its oral prodrug, xithis compound (B1683401), is significantly less active, with an inhibition constant ratio of 185 times that of this compound, highlighting the necessity of its bioconversion to the active form. nih.gov

The compound is highly selective for thrombin, showing minimal interaction with other related enzymes in the coagulation cascade or with fibrinolytic enzymes. medchemexpress.com This selectivity is a key feature, as it reduces the potential for off-target effects. The IC50 value for the inhibition of endogenous thrombin potential (ETP) in human plasma was determined to be 0.44 µmol/L. nih.gov

Table 1: In Vitro Inhibitory Potency of this compound

Parameter Value Target/System
Ki (Inhibition Constant) ~2 nM Human α-Thrombin

| IC50 (ETP Inhibition) | 0.44 µmol/L | Human Plasma |

This table summarizes the key in vitro potency metrics for this compound's interaction with thrombin.

The anticoagulant effect of this compound has been confirmed in various animal models through the assessment of standard plasma coagulation assays. In canine models of coronary thrombosis, this compound administration resulted in a modest, approximately 1.5-fold, increase in the activated partial thromboplastin (B12709170) time (aPTT) at peak plasma concentrations. nih.gov This demonstrates a clear, dose-dependent anticoagulant response in vivo.

Further in vitro studies using cord and adult plasma have shown that this compound prolongs both the aPTT and the ecarin clotting time (ECT) in a dose-dependent manner. nih.gov While similar concentrations of this compound were needed to double the aPTT in both cord and adult plasma, cord plasma showed a higher susceptibility to this compound's effects on ECT. nih.gov There is a non-linear relationship between this compound plasma concentration and the prolongation of aPTT and activated coagulation time (ACT). nih.gov

Table 2: Effect of this compound on aPTT in a Canine Model

Parameter Observation

| aPTT Increase | ~1.5-fold at peak plasma concentration |

This table presents the observed effect of this compound on the activated partial thromboplastin time (aPTT) in a preclinical canine model.

This compound, administered as its oral prodrug xithis compound, has been shown to effectively inhibit the generation of thrombin in ex vivo models using human blood. Studies have demonstrated statistically significant reductions in the levels of key thrombin generation markers, including prothrombin fragment 1+2 (F1+2) and thrombin-antithrombin (TAT) complex, in shed blood collected from subjects. nih.gov These markers are direct indicators of in vivo thrombin formation. wikipedia.orghealthmatters.io

The inhibitory effect is dose-dependent. In ex vivo studies with human plasma, this compound (from oral xithis compound) led to a significant and dose-dependent reduction in the endogenous thrombin potential (ETP). nih.gov Specifically, ETP was decreased by 61% and the time-to-thrombin peak was prolonged by 41% at 2 hours post-administration. nih.gov This efficient delay and inhibition of thrombin generation underscore the compound's mechanism of action. nih.govnih.gov In vitro, this compound decreased the formation of F1+2 and TAT in a concentration-dependent manner in both adult and umbilical cord plasma. nih.gov

Pharmacokinetics in Preclinical Animal Models

The absorption, distribution, and elimination of this compound have been characterized in several animal species, providing essential data on its behavior in a biological system.

The oral absorption of this compound itself is generally low and exhibits high variability across species. nih.gov In rats, the oral bioavailability of this compound is poor, estimated to be between 5% and 10%. nih.govresearchgate.net This poor absorption profile necessitated the development of its prodrug, xithis compound.

When administered as xithis compound, the bioavailability of this compound is significantly improved. Following oral administration of the prodrug, the bioavailability of this compound in rats is approximately 5% to 10%, and in dogs, it ranges from 10% to 50%. nih.gov This enhancement is attributed to the increased lipophilicity and permeability of the prodrug form across the intestinal epithelium. nih.gov

Table 3: Oral Bioavailability of this compound in Animal Species

Species Formulation Bioavailability (%)
Rat This compound Low and Variable
Rat Xithis compound (as this compound) 5-10 nih.govresearchgate.net

| Dog | Xithis compound (as this compound) | 10-50 nih.gov |

This table compares the oral bioavailability of this compound when administered directly versus as its prodrug, xithis compound, in preclinical animal models.

Following intravenous administration, this compound demonstrates a relatively small volume of distribution in animal models such as rats and dogs, indicating that its distribution is largely confined to the plasma and extracellular fluids. nih.gov The volume of distribution has been influenced by bodyweight in preclinical models. nih.gov Plasma protein binding of this compound is minimal, reported to be around 15%. researchgate.net

The primary route of elimination for this compound is through the kidneys. nih.gov Studies in rats and dogs have shown that it is predominantly cleared renally, with the renal clearance rate corresponding well with the glomerular filtration rate. nih.gov Approximately 80% of an intravenously administered dose of this compound is recovered in the urine. researchgate.net This indicates that renal excretion is the main pathway for clearing the active drug from the body. nih.govresearchgate.net

Table 4: Preclinical Pharmacokinetic Parameters of this compound

Parameter Finding in Animal Models (Rat, Dog)
Volume of Distribution Low, small nih.gov
Primary Elimination Route Renal Excretion nih.gov
Urinary Excretion (% of IV dose) ~80% researchgate.net

| Plasma Protein Binding | ~15% researchgate.net |

This table outlines the key distribution and elimination characteristics of this compound observed in preclinical animal studies.

Metabolic Fate of Xithis compound and this compound in Animal Tissues

Xithis compound, the oral prodrug of this compound, undergoes rapid and extensive bioconversion to its active form, this compound, in preclinical species. This metabolic transformation involves two primary intermediates: ethyl-melagatran and hydroxy-melagatran (OH-melagatran). nih.govnih.gov The conversion process is not dependent on the cytochrome P450 (CYP) enzyme system. nih.gov

In vitro studies using microsomal preparations have identified several tissues responsible for this metabolic conversion. The highest enzymatic activity for the conversion of xithis compound to this compound has been observed in liver mitochondria. nih.gov Additionally, microsomal preparations from the intestinal membrane and kidneys have also been shown to facilitate this biotransformation. nih.gov

Following oral administration of xithis compound to rats and dogs, this compound is the predominant compound detected in plasma, urine, and feces. nih.gov This indicates that the conversion of the prodrug to the active moiety is efficient in these species. Notably, significant amounts of the intermediate ethyl-melagatran have been recovered in the feces of both rats and dogs. nih.gov This finding suggests that reduction of the hydroxyamidine group of xithis compound occurs within the gastrointestinal tract. nih.gov This was further supported by in vitro incubations of xithis compound with feces homogenate, which demonstrated the formation of ethyl-melagatran. nih.gov

In contrast to its prodrug, this compound itself does not undergo significant metabolism in the body. nih.gov It is primarily cleared from the system unchanged. Studies have shown that a large percentage of this compound is excreted renally. nih.govnih.gov The presence of only trace amounts of xithis compound excreted in the urine further highlights the extensive nature of its first-pass metabolism. nih.gov Polar metabolites found in urine and feces of preclinical species accounted for only a small fraction of the administered dose of xithis compound. nih.gov

Table 1: Metabolic Profile of Xithis compound in Preclinical Species

Species Primary Metabolite in Plasma Key Metabolic Intermediates Tissues Involved in Metabolism Notable Findings in Excreta
Rat This compound nih.gov Ethyl-melagatran, OH-melagatran nih.gov Liver, Intestine, Kidney nih.gov This compound (major in urine & feces), Ethyl-melagatran (in feces) nih.gov

| Dog | this compound nih.gov | Ethyl-melagatran, OH-melagatran nih.gov | Liver, Intestine, Kidney nih.gov | this compound (major in urine & feces), Ethyl-melagatran (in feces) nih.gov |

Half-Life and Clearance in Various Preclinical Species

The pharmacokinetic profile of this compound following intravenous administration is characterized by a relatively short elimination half-life, a small volume of distribution, and low plasma clearance. nih.gov However, when administered orally as the prodrug xithis compound, the resulting bioavailability of this compound varies between species.

In rats, the bioavailability of this compound after oral administration of xithis compound is estimated to be between 5% and 10%. nih.gov Studies in dogs have shown a higher and more variable bioavailability, ranging from 10% to 50%. nih.gov This lower bioavailability is attributed to the extensive first-pass metabolism of xithis compound and subsequent biliary excretion of the formed metabolites. nih.gov

The clearance of this compound is primarily via the kidneys, and it has been observed that the renal clearance rate corresponds well with the glomerular filtration rate. nih.gov The volume of distribution of this compound is relatively small. nih.gov

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

Species Bioavailability (from oral xithis compound) Elimination Half-Life (t½) Plasma Clearance (CL) Volume of Distribution (Vd)
Rat 5-10% nih.gov Short nih.gov Low nih.gov Small nih.gov

| Dog | 10-50% nih.gov | ~1 hour nih.gov | Low nih.gov | ~5.0-5.7 L/m² nih.gov |

Efficacy and Mechanistic Studies in Animal Models of Thrombosis and Vascular Biology

Venous Thromboembolism (VTE) Models

The effectiveness of melagatran (B23205) in preventing venous thromboembolism has been demonstrated in several animal models, primarily in rats and rabbits. These models typically induce thrombus formation in large veins through stasis or a combination of stasis and vessel injury.

In rat models of venous thrombosis, this compound has shown significant antithrombotic effects. These models often involve inducing a thrombus in the inferior vena cava (IVC) through methods like complete stasis, sometimes combined with surgical trauma or chemical injury (e.g., ferric chloride application). thieme-connect.comnih.govamegroups.orgnih.gov

Studies have demonstrated that this compound effectively reduces thrombus weight in a dose-dependent manner. nih.gov For instance, in a model utilizing stasis and standardized surgical trauma in the rat caval vein, this compound showed high potency in preventing thrombus formation. thieme-connect.com In a deep venous thrombosis (DVT) treatment model in conscious rats where a thrombus was first allowed to mature, orally administered xithis compound (B1683401) (the prodrug of this compound) led to a dose-dependent decrease in thrombus weight. nih.gov The results from these rat models suggest that direct thrombin inhibition by this compound is a potent mechanism for preventing and treating venous thrombosis. thieme-connect.comnih.gov

Table 1: Efficacy of this compound and Comparators in a Rat Vena Cava Thrombosis Treatment Model Thrombus weight measured after a 3-hour treatment period, following 1-hour thrombus maturation.

Treatment Group Mean Thrombus Weight (mg ± SEM)
Reference (pre-treatment) 27.3 ± 2.7
Saline (Control) 26.5 ± 3.3
Xithis compound (oral, highest dose) 11.1 ± 1.3
Hirudin (s.c.) 13.0 ± 1.5
Dalteparin (s.c.) 20.2 ± 1.2

Data sourced from a study on DVT treatment in conscious rats. nih.gov

Rabbit models of venous thrombosis have also been instrumental in confirming the antithrombotic efficacy of this compound. These models, such as the arteriovenous (AV) shunt model, are used to assess the ability of anticoagulants to prevent thrombus formation on foreign surfaces or in areas of stasis. thieme-connect.com this compound has demonstrated potent, dose-dependent inhibition of thrombus formation in these rabbit models. researchgate.net The consistent findings across different species reinforce the strong antithrombotic potential of this compound against venous thromboembolism. dovepress.comtandfonline.com

Comparative studies in animal models have been crucial for positioning this compound relative to other anticoagulants like heparin, the low-molecular-weight heparin (LMWH) dalteparin, and the direct thrombin inhibitor hirudin.

Mechanistically, this compound directly and reversibly binds to the active site of thrombin, inhibiting both free (fluid-phase) thrombin and thrombin that is already bound to a fibrin (B1330869) clot. dovepress.com This is a key difference from indirect inhibitors like heparin and LMWH, which require antithrombin (AT) as a cofactor and are less effective at inhibiting clot-bound thrombin. dovepress.com

In a rat caval vein thrombosis model, this compound was found to be twice as potent as dalteparin on a gravimetric basis. thieme-connect.com However, when compared at doses that produced equivalent anticoagulant effects (as measured by the activated partial thromboplastin (B12709170) time, APTT), their antithrombotic effects were similar. thieme-connect.com In a rat DVT treatment model, direct thrombin inhibitors (xithis compound and hirudin) showed superior efficacy in promoting thrombus regression compared to dalteparin, even when dalteparin was administered at a dose that resulted in a similar prolongation of APTT. nih.gov

Table 2: Comparative Potency in a Rat Venous Thrombosis Model

Anticoagulant ED₅₀ (Dose for 50% reduction in thrombus weight)
This compound 16 µg/kg per h
Inogatran 24 µg/kg per h
Dalteparin 33 µg/kg per h

Data sourced from a study in a rat caval vein thrombosis model. thieme-connect.com

Arterial Thrombosis Models

This compound's efficacy has also been evaluated in arterial thrombosis models, which are critical for understanding its potential in preventing conditions like myocardial infarction and stroke. These models often involve inducing thrombosis in arteries through methods like electrical injury or balloon catheter-induced injury and stasis. nih.govnih.gov

In a rabbit model of arterial thrombosis induced by a combination of balloon injury and stasis in the distal aorta, this compound produced a dose-dependent increase in artery patency and blood flow. nih.gov This model mimics the conditions of plaque rupture in coronary arteries. sci-hub.sepsu.edu The study highlighted the effectiveness of this compound in preventing occlusive thrombus formation at sites of arterial injury. nih.gov Another study in a rabbit model of electrically-induced carotid arterial thrombosis also confirmed that this compound was effective in preventing thrombosis. researchgate.net

Studies have quantified the effects of this compound on key outcomes in arterial models. In a canine model of coronary artery thrombosis induced by electrical current, oral this compound prevented or significantly delayed the formation of occlusive thrombus. nih.gov The time to occlusion was prolonged by four to five times compared to the saline-treated control group. nih.gov Furthermore, in the this compound-treated group, the coronary artery remained patent for 68-75% of the observation period, compared to only 14% in the control group. nih.gov Spontaneous lysis of the clot after its initial formation was also observed in some this compound-treated animals, suggesting a potential pro-fibrinolytic effect. nih.gov

In the rabbit aortic balloon injury model, this compound demonstrated a clear dose-response relationship, leading to increased patency and sustained blood flow. nih.gov A comparative study in this model showed that while both this compound and hirudin were effective, this compound achieved maximal antithrombotic efficacy with less associated bleeding, suggesting a potentially superior benefit-to-risk profile. nih.gov

Table 3: Effect of Oral this compound on Coronary Artery Patency in a Canine Model

Treatment Group Mean Time to Occlusive Thrombus (minutes ± SEM) % of Observation Period Artery was Patent
Saline (Control) 34 ± 7 14%
This compound (Low Dose) Prolonged 4-5x vs. Control 68%
This compound (High Dose) Prolonged 4-5x vs. Control 75%

Data sourced from a study of electrically induced coronary artery thrombosis in dogs. nih.gov

Broader Vascular Research Applications

Research in apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, has demonstrated that the direct thrombin inhibitor this compound can significantly influence the development and characteristics of atherosclerotic plaques. ahajournals.orgnih.gov Chronic administration of this compound to ApoE-/- mice with established advanced atherosclerotic lesions resulted in a notable reduction in lesion progression. ahajournals.orgnih.gov

A key study revealed that this compound treatment led to a significant decrease in the maximum lesion area, lesion stenosis, and maximum lesion thickness in the brachiocephalic arteries of these mice. ahajournals.org Furthermore, morphometric analysis of the plaques indicated a shift towards a more stable phenotype. nih.gov this compound-treated mice exhibited thicker fibrous caps, an increased media thickness, and significantly smaller necrotic cores compared to the control group. nih.gov These findings suggest that thrombin inhibition by this compound not only curtails the growth of atherosclerotic plaques but may also enhance their stability, a crucial factor in preventing plaque rupture and subsequent thrombotic events. ahajournals.orgnih.gov However, it is noteworthy that this compound did not show a significant effect on the formation of early, less advanced lesions in C57BL/6J mice. ahajournals.orgnih.gov

Table 1: Effect of this compound on Atherosclerotic Lesion Characteristics in ApoE-/- Mice

Parameter Control Group This compound Group P-value
Maximum Lesion Area (μm²) 290,733 ± 14,153 234,876 ± 9,120 <0.005
Maximum Lesion Stenosis (%) 78.0 ± 2.0 71.5 ± 1.9 <0.02
Maximum Lesion Thickness (μm) 365 ± 22.3 274 ± 8.8 <0.005
Fibrous Cap Thickness (μm) 20.8 ± 12.0 28.4 ± 14.2 <0.05
Media Thickness (μm) 24.4 ± 6.7 29.3 ± 9.6 <0.05
Necrotic Core Size (μm²) 126,819 ± 51,730 73,537 ± 41,301 <0.0005

Data presented as mean ± SEM. Sourced from Arteriosclerosis, Thrombosis, and Vascular Biology 2006;26(12):2787-92. ahajournals.orgnih.gov

The mechanisms underlying the beneficial effects of this compound on atherosclerosis extend to the molecular level, involving the modulation of key inflammatory pathways. ahajournals.orgahajournals.org In the vascular tissue of this compound-treated apolipoprotein E-deficient mice, there was a significant reduction in the DNA binding activity of the proinflammatory transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). ahajournals.orgahajournals.org These transcription factors are pivotal in regulating the expression of a wide array of genes involved in inflammation and are known to be activated by thrombin. imrpress.com

Furthermore, immunohistochemical analysis of the aortic tissue revealed a marked decrease in the staining for Matrix Metalloproteinase-9 (MMP-9) in mice that received this compound. ahajournals.orgnih.gov MMP-9 is an enzyme that degrades extracellular matrix components and is implicated in plaque instability. researchgate.netkarger.com The expression of MMP-9 itself is known to be regulated by NF-κB and AP-1. ahajournals.orgkarger.com Therefore, the observed reduction in MMP-9 synthesis is likely a downstream effect of the this compound-induced inhibition of these proinflammatory transcription factors. ahajournals.orgahajournals.org These findings suggest that the plaque-stabilizing effects of this compound may be mediated, at least in part, through the suppression of inflammatory signaling pathways within the vascular wall. ahajournals.orgnih.gov

The influence of anticoagulant therapies on bone metabolism is a significant consideration, particularly with long-term use. In vitro studies have been conducted to assess the direct effects of this compound on human osteoblasts, the cells responsible for bone formation. openorthopaedicsjournal.com When compared with unfractionated heparin (UFH) and the low molecular weight heparin (LMWH) dalteparin, this compound demonstrated a more favorable profile regarding its impact on osteoblast function. openorthopaedicsjournal.com

In primary human osteoblast cultures, this compound exhibited the least influence on protein synthesis and cell proliferation. openorthopaedicsjournal.com Only at the highest tested concentration did this compound cause a modest reduction in cell number after 15 days of incubation. openorthopaedicsjournal.com In contrast, both dalteparin and, more significantly, UFH, showed a much more pronounced inhibition of osteoblast proliferation. openorthopaedicsjournal.com Regarding specific markers of osteoblast activity, the effects of this compound on mitochondrial activity and alkaline phosphatase activity were similar to those of dalteparin. openorthopaedicsjournal.com However, at the highest concentrations, both this compound and dalteparin led to a reduction in collagen type I synthesis, though to a lesser extent than UFH. openorthopaedicsjournal.comnih.gov These in vitro findings suggest that direct thrombin inhibitors like this compound may have less inhibitory effects on human osteoblasts compared to traditional heparin-based anticoagulants. openorthopaedicsjournal.com

Table 2: Comparative Effects of Anticoagulants on Human Osteoblast Proliferation and Function In Vitro

Parameter (at highest concentration) This compound Dalteparin Unfractionated Heparin (UFH)
Cell Number (% of Control) 83.5 ± 9% 39% 10%
Collagen Type I Synthesis (% of Control) 46 ± 45% 54 ± 10% 9 ± 10%

Data represents the effect at the highest tested concentration after 15 days of incubation. Sourced from The Open Orthopaedics Journal 2008; 2: 90-5. openorthopaedicsjournal.comnih.gov

Ex Vivo Models for Coagulation and Platelet Activation Assessment

Ex vivo shed blood models provide a valuable tool for assessing the pharmacodynamic effects of anticoagulants on thrombin generation and platelet activation in a setting that closely mimics in vivo conditions. researchgate.netnih.govjacc.org Studies utilizing this model have demonstrated that oral administration of xithis compound, the prodrug of this compound, leads to a rapid and concentration-dependent inhibition of both processes in healthy individuals. researchgate.netnih.govjacc.org

In these models, blood is collected from standardized skin incisions, allowing for the measurement of key biomarkers. researchgate.netjacc.org Treatment with xithis compound resulted in a significant decrease in the levels of prothrombin fragment 1+2 (F1+2) and thrombin-antithrombin complex (TAT), both established markers of in vivo thrombin generation. researchgate.netnih.govjacc.org Simultaneously, a significant reduction in β-thromboglobulin (β-TG) levels was observed, indicating an inhibition of platelet activation. researchgate.netnih.govjacc.org The study established clear concentration-response relationships for this compound's inhibitory effects on these biomarkers, providing quantitative data on its anticoagulant and antiplatelet activity. researchgate.netnih.govjacc.org

Table 3: this compound IC₅₀ Values for Inhibition of Thrombin Generation and Platelet Activation in a Shed Blood Model

Biomarker Measured Process IC₅₀ (μmol/L) P-value
Prothrombin Fragment 1+2 (F1+2) Thrombin Generation 0.376 0.005
Thrombin-Antithrombin Complex (TAT) Thrombin Generation 0.163 0.005
β-Thromboglobulin (β-TG) Platelet Activation 0.115 <0.001

IC₅₀ represents the concentration of this compound required to achieve 50% inhibition. Sourced from Journal of the American College of Cardiology 2003;41(3):472-8. researchgate.netnih.govjacc.org

Analytical Methodologies for Melagatran in Research Contexts

Development and Validation of Bioanalytical Methods for Melagatran (B23205) and Metabolites

The development of robust bioanalytical methods is fundamental to accurately determine the concentrations of this compound and its metabolites in biological matrices. These methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of this compound. nih.govnih.gov This technique offers high sensitivity and specificity, allowing for the precise quantification of this compound and its metabolites, even at low concentrations. nih.gov

In human plasma, LC-MS/MS methods have been developed to simultaneously determine this compound along with its prodrug, xithis compound (B1683401), and intermediate metabolites like OH-melagatran and ethyl-melagatran. nih.gov These methods typically employ a C18 analytical column for chromatographic separation, using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. nih.govnih.gov Positive electrospray ionization (ESI) is commonly used, and quantification is achieved through multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). nih.govnih.gov For instance, one method utilized a mobile phase of 35% acetonitrile and 0.08% formic acid in a 0.0013 mol/l ammonium acetate solution to separate this compound and its internal standard. nih.gov Another approach for separating four analytes, including this compound, on a C18 column used a gradient elution where the acetonitrile concentration varied from 10% to 30% (v/v), while the ammonium acetate and acetic acid concentrations were kept constant. nih.gov

For urine samples, a direct injection approach following dilution is often feasible, followed by gradient liquid chromatography. nih.gov This simplifies the sample preparation process while maintaining the necessary analytical performance. nih.gov The limit of quantification (LOQ) for this compound in plasma has been reported to be as low as 10 to 25 nmol/l, depending on the sample volume, and 100 nmol/l in urine. nih.gov In another validated method, the calibrated range for this compound and its metabolites in plasma was 0.010–4.0 micromol/L. nih.gov

Animal studies have also relied on LC-MS/MS for the analysis of this compound in whole blood from rats and mice. nih.govahajournals.org In a study with apolipoprotein E–deficient mice, this compound concentrations were determined using high-performance liquid chromatography/mass spectrometry on protein-precipitated plasma samples. ahajournals.org

Table 1: LC-MS/MS Method Parameters for this compound Analysis

Parameter Plasma Analysis Urine Analysis
Chromatography Column C18 nih.govnih.gov C18 nih.gov
Mobile Phase Acetonitrile/Ammonium Acetate with Formic Acid nih.govnih.govnih.gov Gradient elution nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govnih.gov Positive Electrospray Ionization (ESI+) nih.govnih.gov
Detection Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) nih.govnih.gov Multiple Reaction Monitoring (MRM) nih.gov
Limit of Quantification (LOQ) 10-25 nmol/L nih.gov 100 nmol/L nih.gov
Linearity Range 0.010-4.0 µmol/L nih.gov Not specified
Internal Standard Isotope-labelled this compound (e.g., H 319/68 D2 13C2) nih.govnih.gov Isotope-labelled internal standards nih.gov

Effective sample preparation is a critical prerequisite for accurate LC-MS/MS analysis, as it removes potential interferences from the biological matrix. japsonline.com For this compound analysis in plasma, solid-phase extraction (SPE) is a widely used technique. nih.govnih.gov Octylsilica (C8) or mixed-mode (C8/SO3-) bonded sorbents are commonly employed. nih.govnih.gov SPE has demonstrated high absolute recovery rates for this compound from plasma, often exceeding 90%. nih.govnih.gov An automated SPE method performed in 96-well plates has been developed, which streamlines the process and improves throughput. nih.gov This automated method also eliminated the need for an evaporation and reconstitution step, further enhancing efficiency. nih.gov

Protein precipitation (PP) is another common and simpler technique for sample preparation. ahajournals.orgphenomenex.com This method involves adding an organic solvent to the plasma sample to precipitate proteins, which are then removed by centrifugation. phenomenex.com While generally faster, PP may be less clean than SPE, potentially leading to more significant matrix effects in the LC-MS/MS analysis. phenomenex.com For the analysis of this compound and its metabolites, a mixed-mode SPE was shown to produce clean extracts with low concentrations of albumin and lysophosphatidylcholines. nih.gov

Table 2: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Principle Advantages Disadvantages Recovery of this compound
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is then eluted. phenomenex.com High recovery, clean extracts, reduced matrix effects, amenable to automation. nih.gov More time-consuming and costly than PP. >90% nih.govnih.gov
Protein Precipitation (PP) Proteins are precipitated out of solution by adding an organic solvent. phenomenex.com Fast, simple, and inexpensive. phenomenex.com Less clean extracts, potential for significant matrix effects. phenomenex.com Not specified

Challenges and Refinements in Quantitative Analysis for Research Applications

A primary challenge in the quantitative analysis of this compound and its metabolites is managing the complexity of biological matrices, which can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. japsonline.com The development of automated sample preparation methods, such as the use of a pipetting robot for SPE in 96-well plates, has been a significant refinement to address throughput and reproducibility. nih.gov

Another area of refinement involves improving the sensitivity and dynamic range of the mass spectrometers used for analysis. waters.com For instance, newer time-of-flight (TOF) mass spectrometers have demonstrated a significant increase in sensitivity compared to older models, allowing for the detection of low-level impurities and metabolites. waters.com Furthermore, advancements like dynamic range enhancement help to achieve a true linear response over several orders of magnitude, which is crucial for accurate quantification of both low-concentration metabolites and the high-concentration parent drug in the same sample. waters.com The use of isotope-labeled internal standards is a standard practice to compensate for variability in sample preparation and matrix effects, ensuring high accuracy and precision in the quantitative results. nih.govnih.gov The relative standard deviation for this compound quantification is typically between 1-5% for concentrations above the LOQ. nih.gov

Future Directions and Emerging Research Avenues for Direct Thrombin Inhibition with Melagatran

Exploration of Novel Thrombin-Mediated Biological Pathways Beyond Hemostasis

Thrombin, the central enzyme in the coagulation cascade, is now recognized for its diverse biological functions that extend far beyond hemostasis and thrombosis. ahajournals.org Its roles in inflammation, cell proliferation, and vascular permeability are increasingly appreciated. ahajournals.orgoup.com Research has indicated that thrombin's influence on these processes is largely mediated through protease-activated receptors (PARs). ahajournals.org

Future research should delve deeper into these non-hemostatic actions of thrombin and how they can be modulated by direct thrombin inhibitors like melagatran (B23205). For instance, studies in animal models have already suggested that reducing thrombin activity with this compound can attenuate the progression of atherosclerosis and promote the stability of atherosclerotic plaques. oup.com This opens up exciting avenues for investigating the potential of direct thrombin inhibitors in cardiovascular diseases beyond their anticoagulant effects.

Key areas for future exploration include:

Inflammation and Immunity: Thrombin is a potent pro-inflammatory mediator. rcsi.science Further investigation is needed to understand how this compound and other direct thrombin inhibitors impact thrombin-induced inflammatory responses in various disease models. This could have implications for conditions with a significant inflammatory component, such as sepsis or autoimmune disorders.

Cellular Proliferation and Migration: Thrombin can stimulate the proliferation and migration of various cell types, including vascular smooth muscle cells, which is relevant to the pathogenesis of atherosclerosis. oup.com Elucidating the precise mechanisms by which this compound interferes with these thrombin-mediated cellular events could reveal new therapeutic targets.

Vascular Permeability: Thrombin can increase vascular permeability, a hallmark of inflammation and other pathological states. oup.com Investigating the effect of this compound on thrombin-induced changes in endothelial barrier function could provide insights into its potential utility in conditions characterized by vascular leakage.

Investigation of Potential Reversal Strategies for Direct Thrombin Inhibitors in Preclinical Models

A significant challenge with direct-acting oral anticoagulants (DOACs) has been the development of specific reversal agents. While an antidote for dabigatran (B194492) (idarucizumab) is available, the need for effective and widely applicable reversal strategies remains a critical area of research. researchgate.net Studies involving this compound have contributed to the foundational understanding of potential reversal agents.

Preclinical studies have explored various agents to counteract the anticoagulant effects of direct thrombin inhibitors. These include:

Prothrombin Complex Concentrates (PCCs): PCCs, which contain a mixture of coagulation factors, have been investigated as a potential reversal agent for DOACs. nih.govahajournals.org However, their effectiveness in reversing the effects of direct thrombin inhibitors like this compound and dabigatran has been inconsistent in in vitro and animal models. nih.govahajournals.org Some studies suggest that PCCs may not adequately correct coagulation parameters prolonged by direct thrombin inhibitors. ahajournals.org

Recombinant Activated Factor VII (rFVIIa): The efficacy of rFVIIa in reversing the effects of this compound has also been studied. While one study in healthy volunteers showed that rFVIIa did not significantly reverse the systemic anticoagulant effects of this compound, it did appear to have some localized effects on thrombin generation. thieme-connect.com Another study, however, reported no reversal effect of a single bolus of rFVIIa on this compound based on various coagulation markers. ahajournals.org

Factor V Concentrates: More recent in vitro research has suggested that the addition of Factor V concentrate to PCCs may be beneficial in reversing the anticoagulant effects of direct thrombin inhibitors like this compound. nih.gov This highlights the potential for combination strategies in developing effective reversal agents.

Future preclinical research should continue to explore these and other novel reversal strategies. A deeper understanding of the interactions between direct thrombin inhibitors and various components of the coagulation system is crucial for designing effective and safe antidotes.

Advancement of Analytical Techniques for Deeper Mechanistic and Preclinical Insights

The development and application of advanced analytical techniques are paramount for gaining a more profound understanding of the mechanistic and preclinical aspects of drugs like this compound. These techniques are crucial for quantifying the drug and its metabolites, characterizing its interactions with its target, and elucidating its broader biological effects.

Sophisticated analytical methods have been instrumental in the study of this compound:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique has been used for the sensitive and specific determination of xithis compound (B1683401), this compound, and its metabolites in human plasma. nih.gov Such methods are essential for pharmacokinetic studies and for understanding the metabolic fate of the drug. diva-portal.org

In Silico Docking and Molecular Dynamics Simulations: Computational approaches have been employed to investigate the interaction between this compound and its target, thrombin, as well as its potential off-target interactions, such as with HLA molecules, which was implicated in the idiosyncratic hepatotoxicity of xithis compound. researchgate.net These simulations provide valuable insights into the molecular basis of drug action and potential adverse effects.

The future of this field lies in the continued refinement and application of these and other emerging analytical technologies. For instance, advanced proteomics and metabolomics approaches could be used to uncover novel biomarkers of this compound's efficacy and safety. Furthermore, the development of more sophisticated in vitro and in vivo models will allow for a more accurate prediction of clinical outcomes.

Comparative Molecular Pharmacology of this compound with Next-Generation Direct Thrombin Inhibitors

This compound served as a prototype for the development of subsequent oral direct thrombin inhibitors, most notably dabigatran. nih.gov A comparative analysis of their molecular pharmacology provides valuable lessons for the future design of anticoagulant drugs.

Both this compound and dabigatran are univalent, reversible, and competitive inhibitors of thrombin, binding directly to the enzyme's active site. nih.govphilippelefevre.com This mechanism allows them to inhibit both free and clot-bound thrombin, a potential advantage over indirect thrombin inhibitors like heparin. ahajournals.orgresearchgate.net

However, there are also key differences that influenced their clinical trajectories. While xithis compound, the prodrug of this compound, showed promise in clinical trials, its association with liver enzyme elevations ultimately led to its withdrawal. nih.govmja.com.au Dabigatran etexilate, the prodrug of dabigatran, has demonstrated a more favorable safety profile in this regard and has been successfully integrated into clinical practice. nih.gov

Q & A

Q. How to design in vitro experiments to assess Melagatran's thrombin inhibition kinetics?

  • Methodological Answer : Begin by defining kinetic parameters (e.g., IC50, Ki) and selecting validated thrombin activity assays (e.g., chromogenic substrate hydrolysis). Include controls for nonspecific inhibition and matrix effects. Use a range of this compound concentrations to establish dose-response curves. Ensure reproducibility by adhering to protocols from prior thrombin inhibitor studies . Document reagent sources (e.g., thrombin purity, substrate specificity) and environmental conditions (pH, temperature) to enable replication . For data reporting, structure results in tables comparing inhibition rates across concentrations (Example Table 1).

Q. Example Table 1: Thrombin Inhibition by this compound

[this compound] (nM)Thrombin Activity (% Control)Standard Deviation
1085±2.1
5045±3.5
10015±1.8

Q. What methodological considerations are essential when conducting a literature review on this compound's pharmacological profile?

Q. Example Table 2: Key Pharmacological Parameters of this compound

StudyHalf-life (h)Bioavailability (%)Key Finding
Eriksson et al. 200212.322Linear pharmacokinetics in healthy volunteers
Gustafsson et al. 200311.818Reduced absorption with food intake

Q. How to ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Pre-register study protocols (e.g., ClinicalTrials.gov ) detailing sampling intervals, analytical methods (HPLC/MS), and inclusion/exclusion criteria. Validate assays using reference standards and report intra- and inter-day precision. Share raw data and code for pharmacokinetic modeling (e.g., non-compartmental analysis) in supplementary materials . For multisite studies, standardize sample handling procedures to minimize variability.

Advanced Research Questions

Q. How to resolve contradictions in reported this compound bioavailability data across clinical studies?

  • Methodological Answer : Conduct a meta-analysis to identify covariates (e.g., patient demographics, formulation differences) influencing bioavailability. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments comparing oral vs. subcutaneous administration under controlled conditions . Use sensitivity analysis to quantify the impact of variables like renal function on pharmacokinetic discrepancies .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound trials?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 and Hill coefficients. For multivariate data (e.g., efficacy vs. safety endpoints), apply machine learning techniques like principal component analysis (PCA) to identify confounding factors. Validate models using bootstrap resampling or cross-validation .

Q. How to optimize experimental protocols for detecting this compound metabolites in complex biological matrices?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to separate metabolites. Optimize extraction protocols (e.g., solid-phase extraction) for plasma or urine samples. Validate methods using isotopically labeled internal standards and assess matrix effects via post-column infusion . For structural elucidation, compare fragmentation patterns with synthetic reference compounds.

Guidelines for Data Presentation

  • Tables : Use clear headers and units (e.g., nM for concentration). Include statistical measures (mean ± SD) and cite methodology sources .
  • Figures : Label axes comprehensively (e.g., "Thrombin Inhibition (%) vs. [this compound]"). Use error bars for replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.